molecular formula C8H9BrO2S B3352474 2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane CAS No. 479196-49-1

2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane

Cat. No. B3352474
M. Wt: 249.13 g/mol
InChI Key: YJVGVDPVGGHSBR-UHFFFAOYSA-N
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Description

“2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” is a chemical compound. Unfortunately, there is limited information available about this specific compound. However, related compounds such as “(4-Bromo-5-methylthiophen-2-yl)boronic acid” and “(4-Bromo-5-methylthiophen-2-yl)methanol” are known12. These compounds contain a bromo group and a methylthiophen group, similar to the compound 12.



Synthesis Analysis

The synthesis of “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” is not explicitly mentioned in the available resources. However, related compounds such as “2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” have been synthesized3. The synthesis of these compounds typically involves the reaction of a bromo-methylthiophen compound with other reagents3.



Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” is not directly available. However, the InChI codes for related compounds such as “(4-Bromo-5-methylthiophen-2-yl)boronic acid” and “(4-Bromo-5-methylthiophen-2-yl)methanol” are provided12. These codes can be used to generate the molecular structures of these compounds.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” are not mentioned in the available resources. However, bromo-methylthiophen compounds are generally reactive and can participate in various chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” are not directly available. However, related compounds such as “(4-Bromo-5-methylthiophen-2-yl)boronic acid” and “(4-Bromo-5-methylthiophen-2-yl)methanol” are solid at room temperature12.


Future Directions

The future directions for the study and application of “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane” are not mentioned in the available resources. However, bromo-methylthiophen compounds are of interest in various fields of chemistry due to their reactivity1.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane”. For a more comprehensive analysis, further research and resources would be required.


properties

IUPAC Name

2-(4-bromo-5-methylthiophen-2-yl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-5-6(9)4-7(12-5)8-10-2-3-11-8/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVGVDPVGGHSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692984
Record name 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane

CAS RN

479196-49-1
Record name 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-5-methylthiophene-2-carbaldehyde (6.0 g), ethylene glycol (100 mL), p-toluenesulfonic acid (2 mL) and toluene (100 mL) was heated under reflux for 5 hr with a Dean-Stark trap. The reaction mixture was washed with water and saturated brine, and the obtained organic layer was dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography to give 2-(4-bromo-5-methyl-2-thienyl)-1,3-dioxolane (6.96 g, yield 93%) as a yellow oil from a fraction eluted with ethyl acetate-hexane (1:5, volume ratio).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane
Reactant of Route 2
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2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane
Reactant of Route 3
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane

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